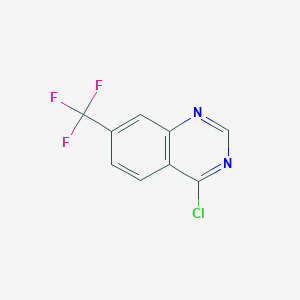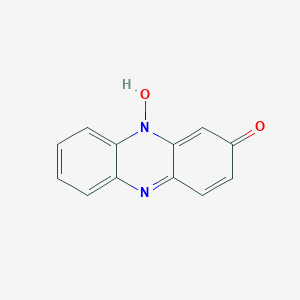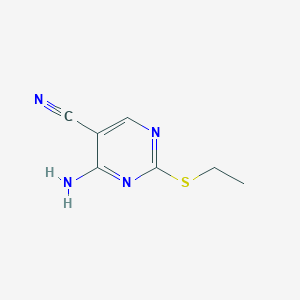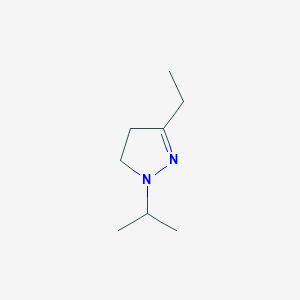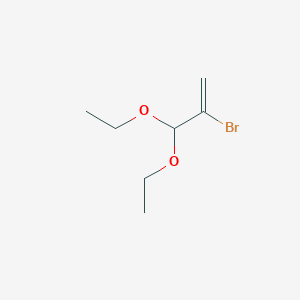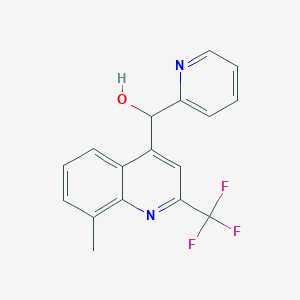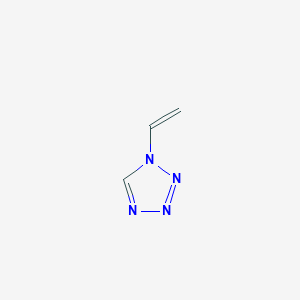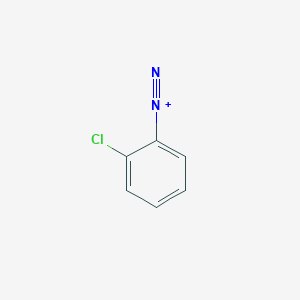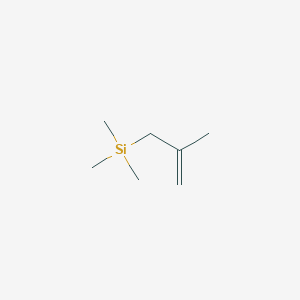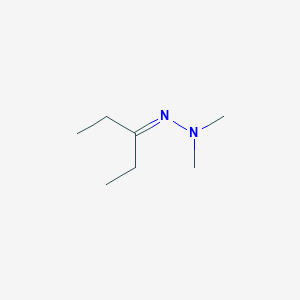
3-Pentanone, dimethylhydrazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Pentanone, dimethylhydrazone, also known as 2,4-dimethyl-3-pentanone hydrazone, is an organic compound that is widely used in scientific research. It is a colorless, odorless, and stable liquid that is soluble in water and most organic solvents. This compound has been extensively studied for its unique properties and applications in various fields of research.
Wirkmechanismus
The mechanism of action of 3-Pentanone, dimethylhydrazone is not fully understood. However, it is believed to act as a carbonyl scavenger, reacting with carbonyl compounds to form stable hydrazones. This reaction is widely used in analytical chemistry for the determination of carbonyl compounds.
Biochemische Und Physiologische Effekte
There are no known biochemical or physiological effects of 3-Pentanone, dimethylhydrazone. However, it is important to handle this compound with care as it is toxic and can cause irritation to the skin, eyes, and respiratory system.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 3-Pentanone, dimethylhydrazone in lab experiments is its stability and solubility in a wide range of solvents. It is also relatively easy to synthesize and purify. However, its toxicity and potential health hazards should be taken into consideration when handling this compound.
Zukünftige Richtungen
There are several future directions for research on 3-Pentanone, dimethylhydrazone. One potential area of interest is the development of new synthetic routes and methods for the preparation of this compound. Another area of interest is the investigation of its potential applications in the production of advanced materials and polymers. Additionally, further research is needed to fully understand the mechanism of action of this compound and its potential uses in analytical chemistry and other fields of research.
Synthesemethoden
The synthesis of 3-Pentanone, dimethylhydrazone involves the reaction of 3-pentanone with hydrazine hydrate in the presence of a catalyst such as acetic acid. The reaction proceeds at room temperature and yields a pure product that can be easily isolated and purified. This method is widely used in research laboratories and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
3-Pentanone, dimethylhydrazone has a wide range of applications in scientific research. It is commonly used as a reagent in analytical chemistry for the determination of carbonyl compounds. It is also used in the synthesis of various organic compounds and as a building block in the preparation of complex molecules. In addition, it is used as a solvent in chromatography and as a stabilizer in the production of polymers.
Eigenschaften
CAS-Nummer |
16795-73-6 |
|---|---|
Produktname |
3-Pentanone, dimethylhydrazone |
Molekularformel |
C7H16N2 |
Molekulargewicht |
128.22 g/mol |
IUPAC-Name |
N-methyl-N-(pentan-3-ylideneamino)methanamine |
InChI |
InChI=1S/C7H16N2/c1-5-7(6-2)8-9(3)4/h5-6H2,1-4H3 |
InChI-Schlüssel |
LXFGNBFOJJSPPZ-UHFFFAOYSA-N |
SMILES |
CCC(=NN(C)C)CC |
Kanonische SMILES |
CCC(=NN(C)C)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



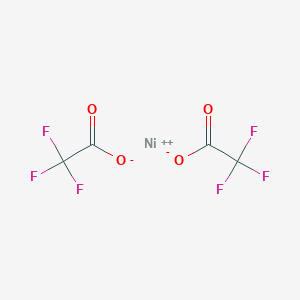
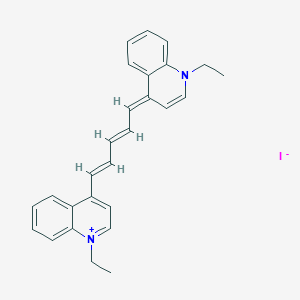
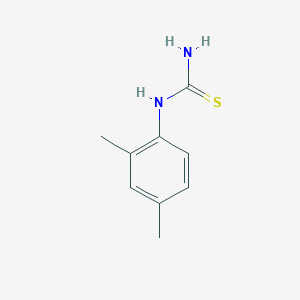
![2-Methyloctahydro-2-azacyclopropa[cd]pentalene](/img/structure/B96004.png)
![2-chloro-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B96006.png)
